molecular formula C12H16N2O2 B13198097 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13198097
M. Wt: 220.27 g/mol
InChI Key: UUXSEZQUAVMZJI-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a synthetic small molecule belonging to the oxazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing both nitrogen and oxygen atoms . Oxazolidinones are a established class of synthetic antibacterial agents with a novel mechanism of action; they selectively inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a target distinct from other protein synthesis inhibitors . This unique mechanism provides activity against multidrug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond their antimicrobial utility, oxazolidinone scaffolds are also investigated for applications in blood coagulation as factor Xa inhibitors and are widely used as Evans auxiliaries in chiral synthesis to direct stereoselective reactions, such as aldol condensations and Diels-Alder reactions . This compound, with its specific 2-methylphenyl and methylaminomethyl substitutions, represents a valuable chemical tool for medicinal chemistry research, specifically for the development of novel anti-infectives, and for exploring new biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(methylaminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-9-5-3-4-6-11(9)14-8-10(7-13-2)16-12(14)15/h3-6,10,13H,7-8H2,1-2H3

InChI Key

UUXSEZQUAVMZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(OC2=O)CNC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

  • Step 1: Formation of the oxazolidinone ring
    This is typically achieved by cyclization of an amino alcohol with a suitable carbonyl source (e.g., phosgene equivalents, carbamates, or carbonates). The amino alcohol precursor often carries the 2-methylphenyl substituent at the appropriate position.

  • Step 2: Introduction of the methylaminomethyl substituent at position 5
    This can be done via reductive amination or nucleophilic substitution on a 5-formyl or 5-halogenated oxazolidinone intermediate with methylamine or methylamino derivatives.

  • Step 3: Purification and salt formation
    The final compound is often isolated as a hydrochloride salt to improve stability and solubility.

Literature-Reported Synthetic Routes

Cyclization of Amino Alcohols to Oxazolidinones

According to patent WO2007078523A2, oxazolidinone derivatives are prepared by cyclization of amino alcohols in the presence of base or activating agents. The amino alcohol bearing the 2-methylphenyl substituent is treated with phosgene or equivalents to yield the oxazolidinone ring.

  • Reagents: Amino alcohol, phosgene or triphosgene, base (e.g., triethylamine).
  • Conditions: Typically mild temperatures (0–25 °C), inert atmosphere.
  • Yield: Moderate to good (50–70%).
Introduction of Methylaminomethyl Group via Reductive Amination

The methylaminomethyl substituent at position 5 is introduced by reductive amination of a 5-formyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one intermediate with methylamine, followed by reduction with sodium cyanoborohydride or similar reducing agents.

  • Reagents: Methylamine, sodium cyanoborohydride (NaBH3CN).
  • Solvent: Methanol or ethanol.
  • Conditions: Room temperature, pH 6–7.
  • Yield: High (70–85%).
Alternative Methods: Suzuki Coupling and Amide Coupling

Detailed Research Findings and Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):
    Signals corresponding to aromatic protons of 2-methylphenyl group (~7.0–7.5 ppm), oxazolidinone ring protons (~3.5–4.5 ppm), and methylamino methyl protons (~2.5–3.0 ppm) confirm the structure.

  • Mass Spectrometry:
    Molecular ion peak consistent with $$C{12}H{16}N2O2$$ (M+H)+ at expected m/z.

  • Elemental Analysis:
    Matches calculated values for C, H, N, confirming purity.

Reaction Optimization Insights

  • Use of triethylamine as base in cyclization improves yield and reduces side reactions.
  • Reductive amination is highly selective under mild acidic conditions, minimizing over-reduction or side products.
  • Purification by silica gel chromatography with low percentage methanol in dichloromethane effectively isolates pure compound.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclization Amino alcohol + phosgene/triphosgene + base Direct ring formation, moderate yield Phosgene toxicity, requires careful handling
Oxidation Selective oxidation at C-5 to aldehyde Enables selective functionalization Requires careful control to avoid overoxidation
Reductive Amination Methylamine + NaBH3CN High selectivity, good yield Sensitive to pH, requires mild conditions
Coupling Reactions Pd-catalyzed Suzuki or amide coupling (alternative) Versatile for aryl substitutions Requires expensive catalysts, multiple steps

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position 3/5) Molecular Weight (g/mol) Key Features
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one 2-methylphenyl (3); methylaminomethyl (5) ~248.3* Enhanced steric hindrance at position 3; moderate solubility due to amine.
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Phenyl (5); methyl (4) ~191.2 Stereochemical complexity (4S,5S configuration); lower hydrophilicity.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl (3); chloromethyl (5) ~211.6 Electrophilic chloromethyl group; higher lipophilicity.
5-[(4-Methylpiperazinyl)methyl]-3-[(5-nitrofuryl)methyleneamino]-1,3-oxazolidin-2-one Nitrofuran (3); piperazinyl (5) ~375.3* Nitrofuran confers antibacterial activity; piperazine enhances solubility.
5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Trifluoromethylphenyl (3); propargyl (5) ~343.3* High lipophilicity (CF3 group); propargyl group may improve metabolic stability.

*Calculated based on molecular formula.

Biological Activity

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one, with the CAS number 1511440-05-3, is a compound belonging to the oxazolidinone class. This class is notable for its diverse biological activities, particularly in the field of antimicrobial agents. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one can be categorized into several key areas:

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antibacterial properties. The structure of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one suggests potential efficacy against various bacterial strains due to its ability to inhibit protein synthesis.

Table 1: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Streptococcus pneumoniae16 µg/mL

The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This prevents the formation of a functional ribosome, thereby halting bacterial growth.

Case Studies

Several studies have investigated the biological activity of related oxazolidinones, providing insights into their efficacy and safety profiles.

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that compounds with similar structures to 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one showed promising activity against MRSA strains, suggesting potential clinical applications in treating resistant infections .
  • Toxicological Assessment : A toxicological assessment was conducted on a closely related compound, revealing that while there were some cytotoxic effects at high concentrations, lower doses exhibited acceptable safety margins in vitro. This highlights the need for further investigations into the safety profile of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one .

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